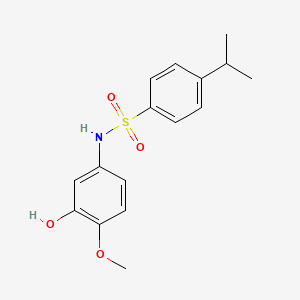![molecular formula C9H10N4O B12614584 N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide](/img/structure/B12614584.png)
N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and has been incorporated into various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide typically involves the construction of the imidazo[4,5-b]pyridine core followed by functionalization at specific positions. One common method involves the condensation of 2-amino-3-hydroxypyridine with acetic anhydride under microwave-assisted heating, which facilitates the formation of the imidazo[4,5-b]pyridine ring . The reaction conditions often include the use of polar solvents such as dimethyl sulfoxide (DMSO) and elevated temperatures to drive the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups such as halides or amines.
Applications De Recherche Scientifique
N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways depend on the specific biological context and application.
Comparaison Avec Des Composés Similaires
N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
Rimegepant: A drug used for the treatment of migraines.
Telcagepant: An investigational drug for migraine treatment.
Ralimetinib: An investigational agent for cancer and Proteus syndrome treatment.
Miransertib: An investigational drug for Proteus syndrome.
These compounds share the imidazo[4,5-b]pyridine core but differ in their specific substituents and functional groups, which confer unique biological activities and therapeutic applications.
Propriétés
Formule moléculaire |
C9H10N4O |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
N-(2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide |
InChI |
InChI=1S/C9H10N4O/c1-5-11-8-3-7(13-6(2)14)4-10-9(8)12-5/h3-4H,1-2H3,(H,13,14)(H,10,11,12) |
Clé InChI |
DOTQMODHPCOPMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C=C(C=N2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester](/img/structure/B12614535.png)
![Methyl 2-([1,1'-biphenyl]-4-sulfinyl)benzoate](/img/structure/B12614545.png)

![Urea, N,N'-dimethyl-N-[[(3-phenylpropyl)imino]methyl]-](/img/structure/B12614556.png)

![Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12614562.png)
![N,N'-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine)](/img/structure/B12614567.png)
![1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene](/img/structure/B12614573.png)

![N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12614585.png)
![[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone](/img/structure/B12614590.png)

![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)
